molecular formula C8H8N2O B1436748 5-Methyl-1H-indazol-6-ol CAS No. 1082042-15-6

5-Methyl-1H-indazol-6-ol

Cat. No. B1436748
M. Wt: 148.16 g/mol
InChI Key: KJEVVDTWFHNFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indazol-6-ol is a chemical compound with the CAS Number: 1082042-15-6 . Its IUPAC name is 5-methyl-1H-indazol-6-ol . The molecular weight of this compound is 148.16 .


Molecular Structure Analysis

The InChI code for 5-Methyl-1H-indazol-6-ol is 1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10) . This indicates that the compound has a structure with 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

5-Methyl-1H-indazol-6-ol is a solid at room temperature . It is recommended to be stored in a dry room .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study describes the regiospecific synthesis of isomers related to 5-Methyl-1H-indazol-6-ol, contributing to advancements in chemical synthesis methods (Dandu et al., 2007).
  • Research on the synthesis and characterization of indazole derivatives, including compounds related to 5-Methyl-1H-indazol-6-ol, helps in understanding their structural and chemical properties (Gopalakrishnan et al., 2008).

Potential Therapeutic Applications

  • The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol, structurally related to 5-Methyl-1H-indazol-6-ol, has been identified as a potent 5-HT2 receptor agonist with potential applications in treating ocular hypertension and glaucoma (May et al., 2006).

Material Science Applications

  • Research on 5-Hydroxy-1H-indazole, closely related to 5-Methyl-1H-indazol-6-ol, indicates its effectiveness as a film-forming additive for electrodes, suggesting potential applications in material science and battery technology (Kang et al., 2014).

Miscellaneous Studies

  • Studies on compounds structurally similar to 5-Methyl-1H-indazol-6-ol, such as indazole-based derivatives, have explored their potential in various fields like antibacterial activities and antitumor activities, indicating a broad spectrum of research applications (Brahmeshwari et al., 2014); (De-qing, 2011).

Safety And Hazards

The safety information for 5-Methyl-1H-indazol-6-ol indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

Indazole-containing compounds, such as 5-Methyl-1H-indazol-6-ol, have a wide range of biological properties and have been used in the development of various drugs . Therefore, the medicinal properties of indazole compounds, including 5-Methyl-1H-indazol-6-ol, should be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

5-methyl-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEVVDTWFHNFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694613
Record name 5-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indazol-6-ol

CAS RN

1082042-15-6
Record name 5-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-indazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-indazol-6-ol
Reactant of Route 2
5-Methyl-1H-indazol-6-ol
Reactant of Route 3
Reactant of Route 3
5-Methyl-1H-indazol-6-ol
Reactant of Route 4
5-Methyl-1H-indazol-6-ol
Reactant of Route 5
5-Methyl-1H-indazol-6-ol
Reactant of Route 6
5-Methyl-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.